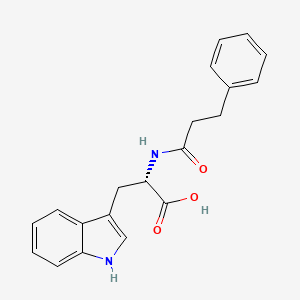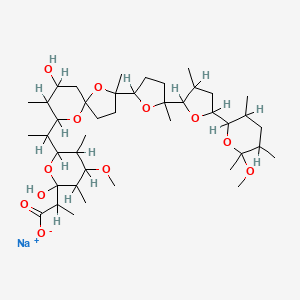
Dihydrogen (ethyl)(4-((4-(ethyl(3-sulphonatobenzyl)amino)-o-tolyl)(4-sulphonatophenyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)-3-sulphonatobenzyl)ammonium, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrogen (ethyl)(4-((4-(ethyl(3-sulphonatobenzyl)amino)-o-tolyl)(4-sulphonatophenyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)-3-sulphonatobenzyl)ammonium, sodium salt is a complex organic compound with a unique structure that includes multiple sulphonate groups and aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen (ethyl)(4-((4-(ethyl(3-sulphonatobenzyl)amino)-o-tolyl)(4-sulphonatophenyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)-3-sulphonatobenzyl)ammonium, sodium salt involves multiple steps. The process typically starts with the preparation of the sulphonatobenzylamine derivatives, followed by their condensation with other aromatic compounds under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulphonate groups can be oxidized under specific conditions.
Reduction: The aromatic rings and other functional groups can be reduced using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulphone derivatives, while reduction could lead to the formation of simpler aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new materials and compounds.
Biology
In biological research, this compound can be used as a probe to study cellular processes. Its ability to interact with specific biomolecules makes it useful for investigating biochemical pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to target specific molecular pathways, making it a candidate for drug development and disease treatment.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of dihydrogen (ethyl)(4-((4-(ethyl(3-sulphonatobenzyl)amino)-o-tolyl)(4-sulphonatophenyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)-3-sulphonatobenzyl)ammonium, sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and influencing cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dihydrogen (ethyl)(4-((4-(ethyl(3-sulphonatobenzyl)amino)-o-tolyl)(4-sulphonatophenyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)-3-sulphonatobenzyl)ammonium, potassium salt
- Dihydrogen (ethyl)(4-((4-(ethyl(3-sulphonatobenzyl)amino)-o-tolyl)(4-sulphonatophenyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)-3-sulphonatobenzyl)ammonium, calcium salt
Uniqueness
The uniqueness of dihydrogen (ethyl)(4-((4-(ethyl(3-sulphonatobenzyl)amino)-o-tolyl)(4-sulphonatophenyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)-3-sulphonatobenzyl)ammonium, sodium salt lies in its specific combination of functional groups and aromatic rings This structure imparts unique chemical and physical properties, making it distinct from other similar compounds
Propriétés
Numéro CAS |
93918-01-5 |
|---|---|
Formule moléculaire |
C39H38N2Na3O9S3+ |
Poids moléculaire |
843.9 g/mol |
Nom IUPAC |
trisodium;3-[[N-ethyl-4-[(Z)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]-(4-sulfonatophenyl)methyl]-3-methylanilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C39H40N2O9S3.3Na/c1-5-40(25-29-9-7-11-35(23-29)52(45,46)47)32-15-19-37(27(3)21-32)39(31-13-17-34(18-14-31)51(42,43)44)38-20-16-33(22-28(38)4)41(6-2)26-30-10-8-12-36(24-30)53(48,49)50;;;/h7-24H,5-6,25-26H2,1-4H3,(H2-,42,43,44,45,46,47,48,49,50);;;/q;3*+1/p-2 |
Clé InChI |
LBQQAMOSWHVKCG-UHFFFAOYSA-L |
SMILES isomérique |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)/C(=C\3/C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)/C5=CC=C(C=C5)S(=O)(=O)[O-])C.[Na+].[Na+].[Na+] |
SMILES canonique |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)C5=CC=C(C=C5)S(=O)(=O)[O-])C.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


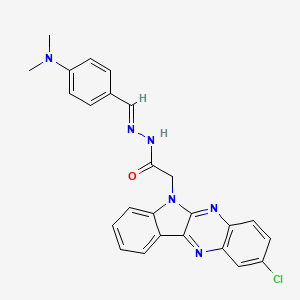
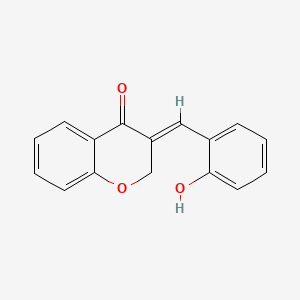
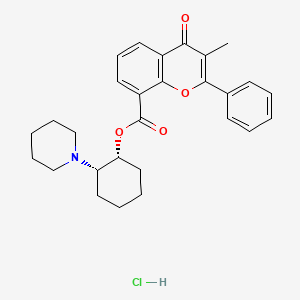
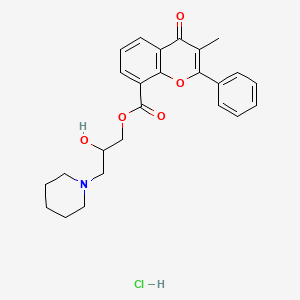
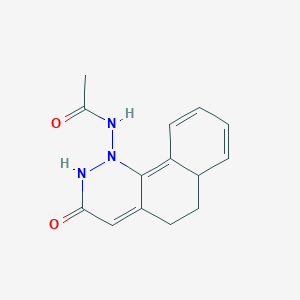
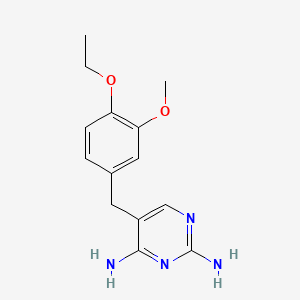
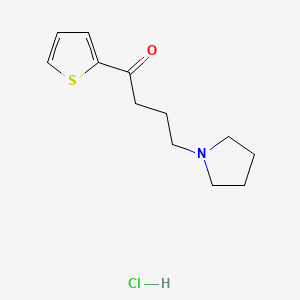


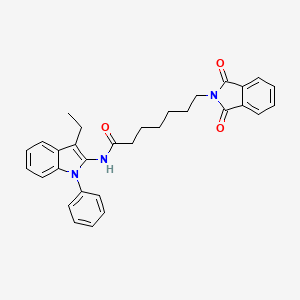
![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12750151.png)
